REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][OH:15].C(N([CH2:21][CH3:22])CC)C.[C:23]1(C)[C:24]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:26]=C[CH:28]=1>ClCCl.CN(C)C1C=CN=CC=1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][O:15][S:29]([C:24]1[CH:25]=[CH:26][C:21]([CH3:22])=[CH:28][CH:23]=1)(=[O:31])=[O:30]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WASH
|
Details
|
was washed with water, 5% Na2CO3, saturated NH4Cl, and brine
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo and crude tosylate 1 (21.3 g)
|
Type
|
CUSTOM
|
Details
|
was carried on to the next step without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |